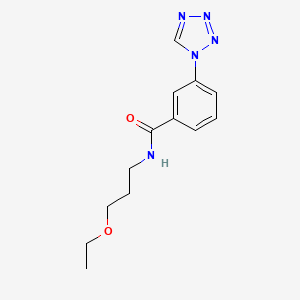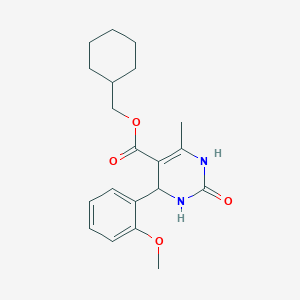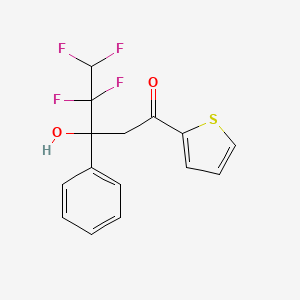![molecular formula C23H25NO3S2 B5033131 (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033131.png)
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Propoxy Group: The propoxy group can be attached via an etherification reaction using a suitable alkylating agent.
Final Methylidene Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially leading to ring-opening or hydrogenation of double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like this compound are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various industrial applications.
Mécanisme D'action
The mechanism of action of (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites, while the aromatic and alkyl groups may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar core structure but differ in their substituents.
Thiazolidinones: A broader class that includes various derivatives with different biological activities.
Phenoxypropoxy Derivatives: Compounds with similar side chains that may exhibit comparable reactivity and biological properties.
Uniqueness
The uniqueness of (5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its tert-butylphenoxy and propoxy groups, in particular, may enhance its stability and interaction with biological targets.
Propriétés
IUPAC Name |
(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S2/c1-23(2,3)17-7-11-19(12-8-17)27-14-4-13-26-18-9-5-16(6-10-18)15-20-21(25)24-22(28)29-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,28)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUVGNNWNJYLIR-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)

![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5033113.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-isopropylphenyl)acetamide](/img/structure/B5033116.png)
![1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B5033119.png)
![1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B5033122.png)
![(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033128.png)
